
Éster de pinacol del ácido 4-(1-metil-1,2,3,6-tetrahidropiridin-4-il)fenilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its unique structure, which includes a tetrahydropyridine ring and a boronic ester group, makes it a valuable reagent in synthetic chemistry.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester has a wide range of scientific research applications:
Biology: This compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, it is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
Target of Action
The compound contains a tetrahydropyridine moiety, which is a structural feature found in many biologically active natural products and synthetic pharmaceutical agents . .
Mode of Action
The exact mode of action would depend on the specific biological targets of the compound, which are currently unknown. Generally, compounds with a tetrahydropyridine structure can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Tetrahydropyridines have been found to possess biologically active properties, suggesting they may interact with multiple biochemical pathways .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be metabolized into 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a neurotoxin . MPTP can be further metabolized into 1-Methyl-4-phenylpyridinium (MPP+), which causes oxidative stress by producing free radicals .
Cellular Effects
Its metabolite MPP+ is known to cause dopaminergic neuronal damage in the striatum and substantia nigra . This damage is caused by oxidative stress, which is induced by the production of free radicals .
Molecular Mechanism
Its metabolite MPP+ is known to inhibit mitochondrial complex I, leading to mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
Its metabolite MPP+ is known to cause long-term effects on cellular function, including dopaminergic neuronal damage .
Dosage Effects in Animal Models
The effects of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester at different dosages in animal models are not well studied. Its metabolite MPTP is known to induce Parkinson’s disease-like symptoms in animal models .
Metabolic Pathways
The metabolic pathways of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester involve its metabolism into MPTP, which is then further metabolized into MPP+ .
Subcellular Localization
The subcellular localization of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester is not well studied. Its metabolite MPP+ is known to accumulate in the mitochondria .
Métodos De Preparación
The synthesis of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester typically involves the reaction of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions include biaryl compounds and other substituted aromatic compounds.
Comparación Con Compuestos Similares
Similar compounds to 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester include:
Phenylboronic acid pinacol ester: Lacks the tetrahydropyridine ring, making it less reactive in certain cross-coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a Boc-protected amine group, which can be deprotected to reveal a free amine for further functionalization.
1,2,3,6-Tetrahydropyridine-4-boronic acid pinacol ester hydrochloride: A hydrochloride salt form that may have different solubility and reactivity properties.
The uniqueness of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester lies in its combination of the tetrahydropyridine ring and boronic ester group, which provides enhanced reactivity and versatility in synthetic applications.
Propiedades
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-10H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYGZIHSWUORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
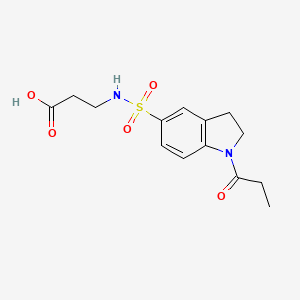
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)
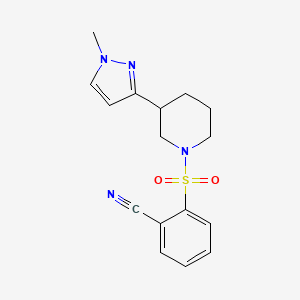
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)
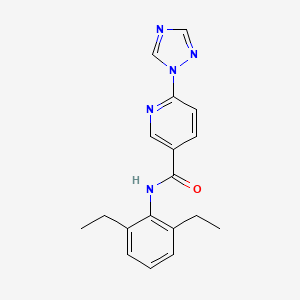
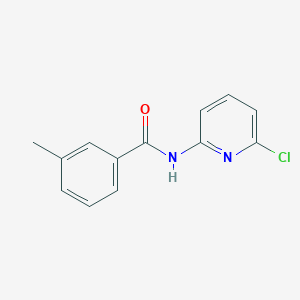
![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)
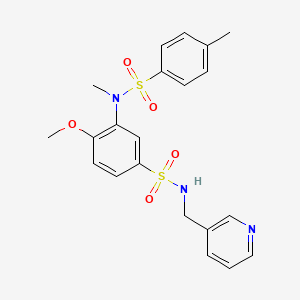
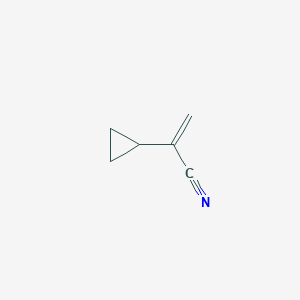
![ethyl 4-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2595744.png)
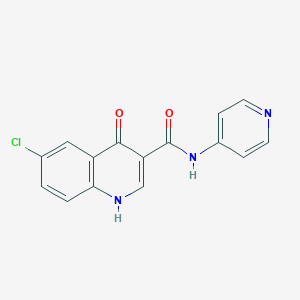
![tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate](/img/structure/B2595747.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)
